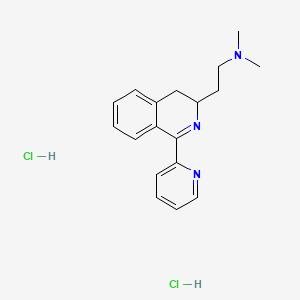
3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. The starting materials usually include isoquinoline and pyridine derivatives. Common synthetic routes may involve:
Alkylation: Introduction of the ethanamine side chain.
Reduction: Conversion of the pyridine ring to a dihydropyridine.
Dimethylation: Introduction of the N,N-dimethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring back to a fully saturated pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine
In medicine, compounds like 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride may be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride would depend on its specific biological target. Generally, isoquinoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its biological activity.
Pyridine: Another parent compound with diverse chemical reactivity.
N,N-Dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine: A closely related compound without the dihydrochloride salt form.
Uniqueness
The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(2-pyridinyl)-3-isoquinolineethanamine dihydrochloride lies in its specific structural features, such as the combination of isoquinoline and pyridine rings, the presence of the ethanamine side chain, and the dihydrochloride salt form. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
83658-61-1 |
|---|---|
Molecular Formula |
C18H23Cl2N3 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-pyridin-2-yl-3,4-dihydroisoquinolin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C18H21N3.2ClH/c1-21(2)12-10-15-13-14-7-3-4-8-16(14)18(20-15)17-9-5-6-11-19-17;;/h3-9,11,15H,10,12-13H2,1-2H3;2*1H |
InChI Key |
WEBRCTQOJWKQIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















